3-Chloro-5-(dimethoxymethyl)pyridine
Overview
Description
3-Chloro-5-(dimethoxymethyl)pyridine is an organic compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(dimethoxymethyl)pyridine typically involves the chlorination of 5-(dimethoxymethyl)pyridine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorinating agents and solvents but utilizes larger reactors and more stringent control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(dimethoxymethyl)pyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Amines or alcohols depending on the reducing agent used.
Scientific Research Applications
3-Chloro-5-(dimethoxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(dimethoxymethyl)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to active sites or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(dimethoxymethyl)-5-methylpyridine
- 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine
- 2,5-Dichloro-3-(dimethoxymethyl)pyridine
Uniqueness
3-Chloro-5-(dimethoxymethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity is required .
Biological Activity
3-Chloro-5-(dimethoxymethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research indicates its potential as an enzyme inhibitor and receptor ligand, which can modulate various biological pathways. This article provides an overview of the biological activity of this compound, supported by data tables and case studies.
Chemical Structure : The compound features a pyridine ring substituted with a chlorine atom and dimethoxymethyl groups. This unique substitution pattern influences its reactivity and biological activity.
Synthesis Methods : The synthesis typically involves the chlorination of 5-(dimethoxymethyl)pyridine using chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. This method ensures high purity and yield, essential for biological testing.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, altering their function. This mechanism is crucial in developing therapeutic agents targeting various diseases.
- Receptor Interaction : It can also function as a receptor ligand, influencing signaling pathways that regulate physiological processes .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has demonstrated effectiveness against several bacterial strains. A summary of its antimicrobial activity is presented in the table below:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
The presence of the chloro and dimethoxymethyl groups enhances its bioactivity, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Inhibition Studies : A study conducted by Brycki et al. examined various pyridine compounds for their inhibitory effects on bacterial growth. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, suggesting a potential role for this compound in treating bacterial infections .
- Antiviral Research : Another study reviewed several pyridine derivatives for their antiviral activities against SARS-CoV-2. While direct testing on this compound was not reported, the findings support the exploration of this compound's potential in developing antiviral therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Antimicrobial Activity | Mechanism of Action |
---|---|---|
2-Chloro-3-(dimethoxymethyl)-5-methylpyridine | Moderate | Enzyme inhibition |
5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine | High | Receptor interaction |
2,5-Dichloro-3-(dimethoxymethyl)pyridine | Low | Unknown |
This comparison illustrates that while all these compounds share a common pyridine structure, their biological activities vary significantly based on their specific substituents and structural configurations.
Properties
IUPAC Name |
3-chloro-5-(dimethoxymethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIZFDWNWYNBNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CN=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640072 | |
Record name | 3-Chloro-5-(dimethoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879326-81-5 | |
Record name | 3-Chloro-5-(dimethoxymethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879326-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-(dimethoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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